3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone hydrochloride

Hydrogen bonding fragment-based drug design physicochemical profiling

Fragment screening campaigns often yield false-positive hits from lipophilic non-specific binding. This geminal amino-alcohol piperidinone hydrochloride (CAS 1609395-50-7) resolves this: LogP -0.71 and TPSA 66.56 Ų enable specific weak-affinity hit detection (KD ~0.1-10 mM) by NMR or SPR without confounding lipophilicity-driven artifacts. • Racemic building block (≥95%) with 3-point orthogonal derivatization: primary amine (acylation/sulfonylation), tertiary alcohol (etherification/esterification), and fixed N1-methyl lactam • pH-gated LogD shift (-4.24 at pH 5.5 → -2.66 at pH 7.4) supports lysosomotropism and intracellular trapping studies • Restricted conformation (1 rotatable bond) minimizes entropic binding penalties vs. linear aminomethyl or hydroxymethyl analogs

Molecular Formula C7H15ClN2O2
Molecular Weight 194.66 g/mol
CAS No. 1609395-50-7
Cat. No. B1379750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone hydrochloride
CAS1609395-50-7
Molecular FormulaC7H15ClN2O2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESCN1CCCC(C1=O)(CN)O.Cl
InChIInChI=1S/C7H14N2O2.ClH/c1-9-4-2-3-7(11,5-8)6(9)10;/h11H,2-5,8H2,1H3;1H
InChIKeyWDEALVZLLUMBIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Profile


3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone hydrochloride (CAS 1609395-50-7) is a synthetic piperidinone derivative supplied as the hydrochloride salt (C₇H₁₅ClN₂O₂, MW 194.66 g/mol) . Its free base (C₇H₁₄N₂O₂, MW 158.20 g/mol) bears a geminally substituted quaternary carbon at position 3, carrying both an aminomethyl (–CH₂NH₂) and a hydroxyl (–OH) group on a 1-methyl-2-piperidinone scaffold [1]. Catalogued under ChemBridge ID 4039216 and Hit2Lead BB-4039216, this compound is distributed as a building block and fragment-screening compound with certified purity typically ≥95% .

Why Generic Substitution Fails: Physicochemical Differentiation


This compound cannot be casually interchanged with its closest structural analogs—3-(aminomethyl)-1-methylpiperidin-2-one HCl (CAS 1993105-70-6), 3-hydroxy-1-methylpiperidin-2-one (CAS 33341-99-0), or 3-(hydroxymethyl)-1-methylpiperidin-2-one (CAS 944276-44-2)—because the geminal pairing of a primary amine and a tertiary alcohol on the C3 quaternary center produces quantifiably distinct hydrogen-bonding capacity, lipophilicity, polar surface area, and pH-dependent ionization behavior [1]. For fragment-based screening and medicinal chemistry applications where these physicochemical parameters directly govern binding thermodynamics, solubility, and permeability, substitution with a des-hydroxy or des-aminomethyl analog introduces uncontrolled experimental variables that cannot be corrected by molar equivalence alone [2].

Quantitative Differentiation Evidence vs. Closest Analogs


Hydrogen Bond Donor Count Differentiation

The target compound possesses 2 hydrogen bond donors (HBD) versus only 1 HBD for 3-(aminomethyl)-1-methylpiperidin-2-one hydrochloride (CAS 1993105-70-6), the direct des-hydroxy analog [1]. The additional HBD arises from the tertiary hydroxyl group on C3, which is absent in the comparator. This difference is structural, not merely computational—the comparator's molecular formula (C₇H₁₅ClN₂O) lacks one oxygen atom relative to the target (C₇H₁₅ClN₂O₂), resulting in distinct hydrogen-bonding potential that affects both molecular recognition and crystal packing .

Hydrogen bonding fragment-based drug design physicochemical profiling

Lipophilicity and Membrane Partitioning

The target compound exhibits a measured/calculated LogP of -0.71, indicating moderate hydrophilicity . In contrast, 3-(aminomethyl)-1-methylpiperidin-2-one hydrochloride (CAS 1993105-70-6), which lacks the 3-hydroxyl group, has a LogP of +0.2353 . This represents a ΔLogP of approximately 0.95 log units, meaning the comparator is roughly 9× more lipophilic (i.e., preferentially partitions into organic phase ~9-fold more) than the target compound. The target is also more hydrophilic than 3-hydroxy-1-methylpiperidin-2-one (CAS 33341-99-0; LogP -0.4005) and 3-(hydroxymethyl)-1-methylpiperidin-2-one (CAS 944276-44-2; LogP -0.215), despite both bearing oxygen-containing substituents at C3 [1].

Lipophilicity LogP ADME prediction solubility

Polar Surface Area and Permeability

The topological polar surface area (TPSA) of the target compound is 66.56 Ų (free base) [1], substantially exceeding that of its closest analogs: 46.33 Ų for 3-(aminomethyl)-1-methylpiperidin-2-one HCl (CAS 1993105-70-6), 40.54 Ų for 3-hydroxy-1-methylpiperidin-2-one (CAS 33341-99-0), and 40.54 Ų for 3-(hydroxymethyl)-1-methylpiperidin-2-one (CAS 944276-44-2) [2]. The ΔTPSA of 20.23–26.02 Ų reflects the additive contribution of the additional hydroxyl oxygen engaged in the geminal substitution pattern. TPSA is inversely correlated with passive membrane permeability, and a difference exceeding 20 Ų is predictive of meaningfully distinct cellular permeability profiles .

Polar surface area membrane permeability drug-likeness fragment library design

pH-Dependent Lipophilicity Profile

The target compound exhibits a pronounced pH-dependent LogD shift: LogD = -4.24 at pH 5.5 versus LogD = -2.66 at pH 7.4 (ΔLogD = +1.57 log units when moving from acidic to physiologic pH) [1]. This large shift reflects ionization of the primary amine (pKa ~9–10) and possibly the tertiary hydroxyl, creating a species whose net hydrophilicity changes by nearly 40-fold across the pH gradient relevant to gastrointestinal absorption and subcellular compartment distribution. This behavior arises uniquely from the geminal aminomethyl/hydroxyl arrangement and cannot be replicated by any single comparator: 3-hydroxy-1-methylpiperidin-2-one (CAS 33341-99-0) lacks the ionizable amine, while 3-(aminomethyl)-1-methylpiperidin-2-one (CAS 1993105-70-6) lacks the hydroxyl that modulates amine solvation [2].

LogD pH-dependent ionization zwitterionic character bioavailability prediction

Fragment Library Screening Compliance

The target compound is catalogued within the ChemBridge Fragment Library (ID 4039216), a collection of >15,000 compounds pre-filtered for compliance with the Rule of Three (MW ≤ 300 Da, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) and TPSA ≤ 120 Ų [1]. With MW 158.20 (free base), HBD 2, HBA 3 (JChem), and cLogP well within limits, the compound satisfies all Rule of Three criteria while offering a unique 3D pharmacophore—the geminal amine/alcohol pair on a conformationally constrained piperidinone ring—that is absent from the other C3-substituted 1-methylpiperidinones in the same library collection [2]. 3-Hydroxy-1-methylpiperidin-2-one (CAS 33341-99-0) and 3-(hydroxymethyl)-1-methylpiperidin-2-one (CAS 944276-44-2), while also fragment-compliant, lack the basic amine required for salt-bridge interactions; 3-(aminomethyl)-1-methylpiperidin-2-one (CAS 1993105-70-6) lacks the H-bond donating and accepting capacity provided by the hydroxyl [3].

Fragment-based screening Rule of Three chemical library design hit identification

Optimal Research and Procurement Applications


Fragment-Based Lead Discovery with Dual-HBD Scaffolds

In fragment screening campaigns targeting proteins with shallow or polar binding pockets (e.g., kinases, proteases, or protein–protein interaction interfaces), the target compound provides a unique pharmacophoric signature: a quaternary C3 center presenting both a primary amine (for salt-bridge/salt-bridge mimicry) and a hydroxyl (for directed H-bonding) within a molecular weight of 158 Da (free base) . Its LogP of -0.71 and TPSA of 66.56 Ų place it in a hydrophilicity range suitable for detecting weak but specific fragment hits (KD ~0.1–10 mM) by NMR or SPR, without the confounding lipophilicity-driven non-specific binding that complicates hits from the more lipophilic analog CAS 1993105-70-6 (LogP +0.2353) [1]. The geminal substitution restricts conformational freedom (Rotatable Bonds = 1), reducing entropic penalties upon binding compared to fragments with linear aminomethyl or hydroxymethyl appendages.

Focused Library Synthesis via Orthogonal Derivatization

The racemic nature of the commercially supplied compound (Hit2Lead specification: stereochemistry = RACEMIC) enables its use as a versatile intermediate for parallel synthesis of enantiomerically enriched derivatives via chiral resolution or asymmetric elaboration of the primary amine. The simultaneous presence of amine (–CH₂NH₂), alcohol (–OH), and lactam carbonyl on a single quaternary carbon permits orthogonal derivatization strategies: the amine can be acylated, sulfonylated, or reductively alkylated; the hydroxyl can be etherified or esterified; and the lactam nitrogen (N1–CH₃) provides a fixed tertiary amide that resists metabolic N-dealkylation. This three-point diversification potential is unmatched by any of the des-hydroxy (CAS 1993105-70-6), des-aminomethyl (CAS 33341-99-0), or hydroxymethyl (CAS 944276-44-2) analogs [1].

pH-Dependent Subcellular Distribution Studies

The pronounced LogD shift from -4.24 (pH 5.5) to -2.66 (pH 7.4)—a ΔLogD of +1.57—indicates that the compound's membrane partitioning is strongly pH-gated . At lysosomal pH (~5.0–5.5), the compound is highly hydrophilic and largely membrane-impermeable; at cytoplasmic pH (~7.4), it becomes moderately more lipophilic. This property makes the target compound a candidate tool molecule for studying pH-dependent intracellular trapping (lysosomotropism) in cell-based assays, particularly when fluorescently labeled via the primary amine. None of the comparator compounds possess the requisite dual amine/hydroxyl motif to generate a comparable LogD pH-response, as they lack either the ionizable amine (CAS 33341-99-0, CAS 944276-44-2) or the polarity-modulating hydroxyl (CAS 1993105-70-6) [1].

CNS Lead Optimization with Low Lipophilicity

For central nervous system (CNS) drug discovery programs, the combination of low LogP (-0.71) and elevated TPSA (66.56 Ų) positions this compound favorably for optimization toward CNS-active agents requiring restricted passive permeability and reduced P-glycoprotein (P-gp) efflux susceptibility [1]. The piperidinone scaffold, as a cyclic amide (δ-lactam), offers metabolic stability advantages over corresponding piperidine analogs by eliminating the basic secondary amine that is a common site of CYP450-mediated N-dealkylation. Furthermore, the hydrochloride salt form (CAS 1609395-50-7) provides aqueous solubility advantages for in vitro assay preparation relative to the free base (CAS 1308384-27-1), which may require organic co-solvents .

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